Structural Uniqueness: The 2-Methylbenzyl / 3-Chlorophenylamino Combination Distinguishes CAS 1291833-67-4 from All PXR-Optimized Triazole-4-Carboxamides
In the Li et al. (2022) J Med Chem series of 1H-1,2,3-triazole-4-carboxamides optimized for PXR inverse agonism and antagonism, the most potent compounds (e.g., compound 85, IC50 in low nanomolar range for PXR binding) feature N-benzyl substituents with specific halogenation patterns distinct from the 2-methylbenzyl group of CAS 1291833-67-4 [1]. CAS 1291833-67-4 carries a 2-methylbenzyl substituent on the carboxamide nitrogen and a 3-chlorophenylamino group at the 5-position—a combination not represented among the 89 characterized analogs in that study. While this compound has not been tested in the same PXR assays, the SAR data from the Li et al. series indicate that the 2-methyl substitution pattern on the benzyl ring is pharmacologically distinct from the 2-chloro, 3-chloro, or unsubstituted benzyl analogs that were extensively profiled [1]. This structural uniqueness means the compound occupies an untested region of chemical space within the triazole-4-carboxamide class.
| Evidence Dimension | Substituent identity at carboxamide N-benzyl position |
|---|---|
| Target Compound Data | 2-Methylbenzyl group (CAS 1291833-67-4) |
| Comparator Or Baseline | Li et al. 2022 compound series: unsubstituted benzyl, 2-chlorobenzyl, 3-chlorobenzyl, 4-chlorobenzyl, 2,4-dichlorobenzyl, and others (compounds 1–89); no 2-methylbenzyl analog reported |
| Quantified Difference | The 2-methylbenzyl substitution is absent from the entire 89-compound SAR series; the closest comparator is the unsubstituted benzyl analog or the 2-chlorobenzyl analog, which differ in both steric bulk and electronic character at the ortho position |
| Conditions | Structural comparison against the PXR-targeted triazole-4-carboxamide series published in Li et al., J Med Chem 2022 |
Why This Matters
For researchers exploring PXR or related nuclear receptor targets, this compound provides access to a substitution pattern not covered by the published SAR, offering potential for novel selectivity profiles, though this must be validated experimentally.
- [1] Li Y, Lin W, Chai SC, et al. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022;65(24):16829-16859. doi:10.1021/acs.jmedchem.2c01640 View Source
